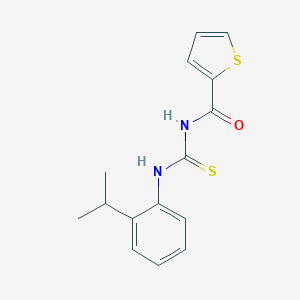![molecular formula C20H18N2O4S B252820 N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252820.png)
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as DT-13, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 was initially isolated from the roots of the Chinese herb, Echinacea purpurea, and has been found to possess a range of biological activities. In
Mécanisme D'action
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been found to exert its biological effects through multiple mechanisms of action. One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. It has also been found to have antioxidant properties and protect against oxidative stress. In animal models, N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to reduce tumor growth, improve cognitive function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one of the limitations of N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in human cancer cells and to optimize its delivery and dosing. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additional studies are needed to determine its mechanism of action in the brain and to optimize its delivery to the central nervous system. Finally, N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has potential as a therapeutic agent for inflammatory diseases, such as arthritis and colitis. Further studies are needed to determine its efficacy in animal models and to optimize its delivery and dosing.
Méthodes De Synthèse
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step process involving the condensation of 2,6-dimethoxybenzoic acid with 4-aminophenyl thiophene-2-carboxylate. The resulting intermediate is then subjected to a series of reactions to yield the final product, N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. The synthesis method has been optimized to produce high yields of pure N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the key areas of research has been its anti-cancer properties. N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been its anti-inflammatory properties. N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C20H18N2O4S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[4-[(2,6-dimethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-5-3-6-16(26-2)18(15)20(24)22-14-10-8-13(9-11-14)21-19(23)17-7-4-12-27-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
VQVFEDZMSFYEFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



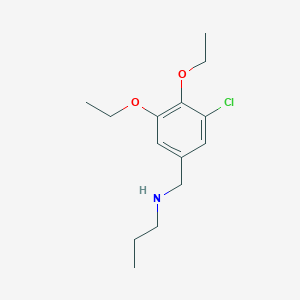
![N-[4-(benzyloxy)-3-methoxybenzyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B252740.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}ethanamine](/img/structure/B252742.png)
![2-{2-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethoxy}ethanol](/img/structure/B252744.png)
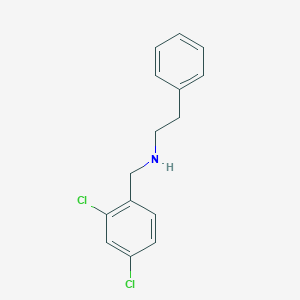
![methyl 4-{3-acetyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B252746.png)
![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B252747.png)
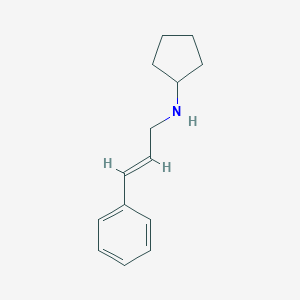
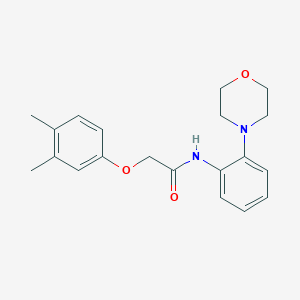
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methylphenyl]-2-furamide](/img/structure/B252752.png)
![N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B252753.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B252755.png)

